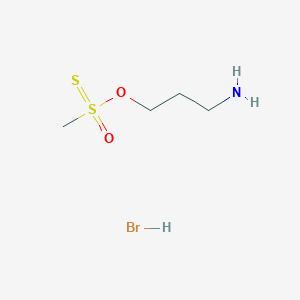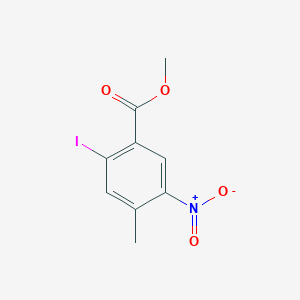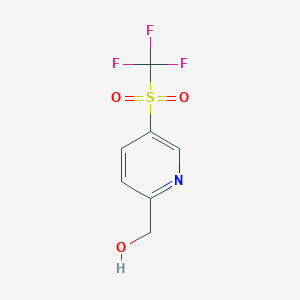
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol is an organic compound that features a pyridine ring substituted with a trifluoromethylsulfonyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol typically involves the introduction of the trifluoromethylsulfonyl group onto a pyridine ring followed by the addition of a hydroxymethyl group. One common method involves the reaction of 2-chloropyridine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine to form the trifluoromethylsulfonyl derivative. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to introduce the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoromethylsulfonyl group can be reduced to a trifluoromethyl group under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Formation of (5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)carboxylic acid.
Reduction: Formation of (5-(Trifluoromethyl)pyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethylsulfonyl and hydroxymethyl groups on biological systems. It may serve as a probe or a precursor for the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the design of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanol: Lacks the sulfonyl group, which may result in different chemical and biological properties.
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)amine: Contains an amino group instead of a hydroxymethyl group.
Uniqueness
(5-((Trifluoromethyl)sulfonyl)pyridin-2-yl)methanol is unique due to the presence of both the trifluoromethylsulfonyl and hydroxymethyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6F3NO3S |
|---|---|
Peso molecular |
241.19 g/mol |
Nombre IUPAC |
[5-(trifluoromethylsulfonyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)15(13,14)6-2-1-5(4-12)11-3-6/h1-3,12H,4H2 |
Clave InChI |
PGBRANBGWGDLBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1S(=O)(=O)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


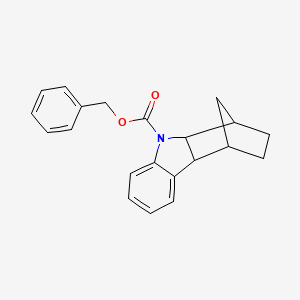
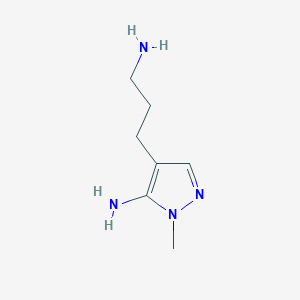
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)

![Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)


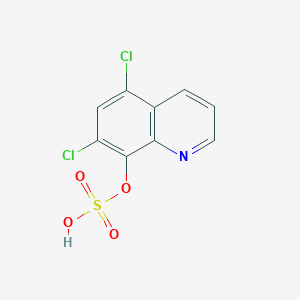

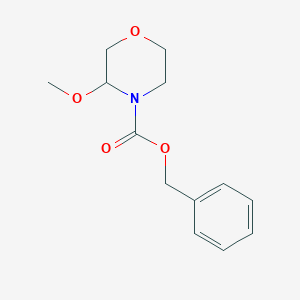
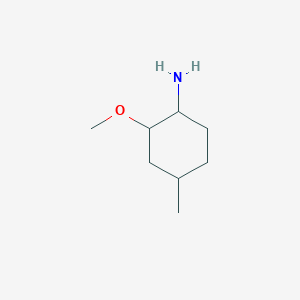
![1-[3-(Pentafluoroethyl)phenyl]ethan-1-one](/img/structure/B12853286.png)
